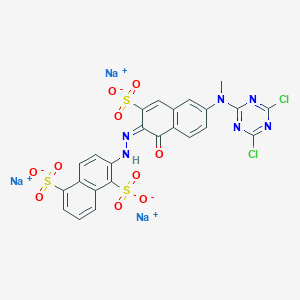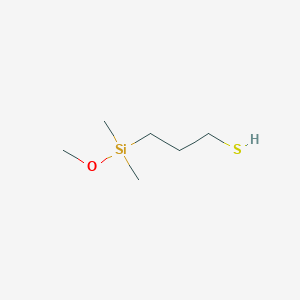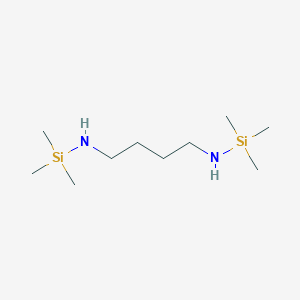
4-Methyl-4H-1,2,4-triazole
概要
説明
4-Methyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C3H5N3. It is a derivative of 1,2,4-triazole, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.
科学的研究の応用
4-Methyl-4H-1,2,4-triazole has a wide range of scientific research applications:
作用機序
Target of Action
4-Methyl-4H-1,2,4-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The triazole nucleus operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Biochemical Pathways
Triazole compounds in general have been shown to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The triazole nucleus is known to improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character , which could potentially enhance its bioavailability.
Result of Action
Triazole compounds have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
生化学分析
Biochemical Properties
4-Methyl-4H-1,2,4-triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to metal ions, forming complexes that can affect enzymatic activities and protein functions . These interactions highlight its potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the enzyme cytochrome P450 by binding to its active site, preventing the metabolism of substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antifungal and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions highlight its role in regulating metabolic processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization. For instance, in the nucleus, this compound can interact with transcription factors, modulating gene expression . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors to form the triazole ring . Another method involves the use of microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions, which are more efficient and environmentally friendly. For example, the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization .
化学反応の分析
Types of Reactions: 4-Methyl-4H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazole-3-thiol derivatives, while halogenation can produce halogenated triazoles .
類似化合物との比較
1,2,3-Triazole: Another isomer of triazole with three nitrogen atoms in different positions.
1,2,4-Triazole: The parent compound of 4-Methyl-4H-1,2,4-triazole, which lacks the methyl group.
4-Methyl-1,2,3-triazole: A structural isomer with the methyl group in a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity and can influence its interaction with biological targets .
特性
IUPAC Name |
4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILPCSMEKCBYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147258 | |
| Record name | 4H-1,2,4-Triazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10570-40-8 | |
| Record name | 4H-1,2,4-Triazole, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-4H-1,2,4-triazole?
A1: The molecular formula of this compound is C3H5N3, and its molecular weight is 83.09 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]
- Raman Spectroscopy: Provides complementary information to IR, especially useful for studying molecular vibrations in aqueous solutions and on surfaces. [, ]
- Surface-Enhanced Raman Scattering (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces, enabling investigation of adsorption behavior and film formation. [, , , ]
- UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule and understanding its light absorption properties. []
Q3: How does the structure of this compound derivatives influence their biological activity?
A3: Research suggests that the position and nature of substituents attached to the this compound core significantly impact its biological activity. For instance:
- Antimicrobial and Antifungal Activity: Studies have shown that incorporating adamantane and 1,2,4-triazole into a single molecule, particularly with specific ylidene derivatives, can lead to enhanced antimicrobial and antifungal properties. []
- Corrosion Inhibition: Derivatives of this compound containing thiol (-SH) groups exhibit promising corrosion inhibition properties on mild steel surfaces. The exact inhibition mechanism and efficacy depend on the molecule's structure and its interaction with the metal surface. [, ]
- Tuberculosis Inhibition: Specific 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives demonstrate activity against Mycobacterium tuberculosis strains. Further research is necessary to understand the structure-activity relationship fully. []
Q4: How is computational chemistry being utilized to study this compound and its derivatives?
A4: Computational chemistry plays a vital role in understanding the properties and behavior of this compound derivatives. Key applications include:
- Density Functional Theory (DFT) Calculations: Researchers utilize DFT to optimize molecular geometries, calculate electronic properties like HOMO/LUMO energies, and study molecular interactions with metal surfaces, aiding in understanding corrosion inhibition mechanisms. [, , ]
- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound derivatives with biological targets, such as enzymes, offering insights into potential drug candidates. []
- Molecular Dynamics (MD) Simulations: MD simulations provide valuable information about the dynamic behavior of molecules and their interactions with surfaces over time, contributing to a deeper understanding of corrosion inhibition and adsorption processes. []
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate molecular structure with biological activity. This approach helps identify structural features crucial for specific activities, guiding the design of novel compounds. []
Q5: What are the applications of this compound derivatives in materials science?
A5: this compound derivatives, particularly those forming stable monolayers on metal surfaces, find applications in various areas:
- Corrosion Protection: The ability of specific derivatives to adsorb onto metal surfaces and form protective layers makes them promising candidates for corrosion inhibitors in various industries. [, , , ]
- Water-borne Paints: Emulsified heterocyclic adducts, including those derived from this compound, exhibit potential as corrosion inhibitors in water-borne paint formulations, offering environmentally friendly protection for steel substrates. []
Q6: How stable are this compound derivatives under various conditions?
A6: The stability of this compound derivatives depends on the specific substituents and the environment.
- pH Sensitivity: The structure and orientation of monolayers formed by some derivatives on metal surfaces can be influenced by pH variations. []
Q7: What strategies can improve the stability, solubility, or bioavailability of these compounds?
A7: Researchers employ several approaches to enhance the pharmaceutical properties of this compound derivatives:
- Salt Formation: Converting the carboxylic acid group of certain derivatives into salts with organic or inorganic bases can improve solubility and bioavailability. []
Q8: What analytical methods are commonly used to study this compound derivatives?
A8: Numerous analytical techniques are employed to characterize and quantify this compound derivatives:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different components in a mixture. [, ]
- Mass Spectrometry (MS): Combined with techniques like HPLC (HPLC-MS), it provides information about the molecular weight and fragmentation patterns of compounds, aiding in structural elucidation. [, ]
- Elemental Analysis: Determines the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) within a compound, confirming its purity and verifying the proposed structure. [, , , ]
- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed insights into bond lengths, angles, and molecular packing. [, , , , ]
Q9: What are some promising avenues for future research on this compound derivatives?
A9: The unique properties of this compound derivatives make them attractive targets for future research in various fields:
Q10: Are there any known alternatives or substitutes for this compound derivatives in their various applications?
A10: While specific alternatives depend on the intended application, some potential substitutes include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




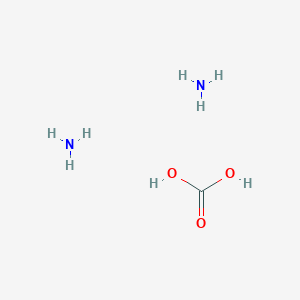

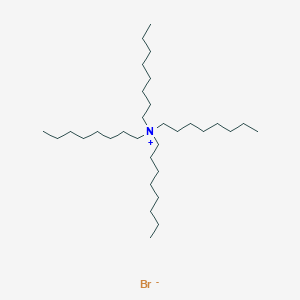
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
